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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lopinavir/ritonavir tablet and soft-gel
capsule formulations, focusing on key performance characteristics supported by experimental
data. The newer tablet formulation was developed to address several limitations of the original

soft-gel capsule, offering significant advantages in terms of stability, patient convenience, and
pharmacokinetic profile.

Key Performance Comparison

The tablet formulation of lopinavir/ritonavir demonstrates comparable bioavailability to the
soft-gel capsule under fed conditions and offers notable improvements in stability and patient-
related factors.[1][2]
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Feature

Lopinavir/Ritonavir
Tablet

Lopinavir/Ritonavir
Soft-Gel Capsule

Key Advantages of
Tablet Formulation

Bioavailability

Bioequivalent to the
soft-gel capsule when
taken with a

moderate-fat meal.[1]

[3]

Reference

formulation.

Comparable efficacy
with improved

convenience.

Food Effect

Diminished food
effect; can be taken
with or without food.[1]

[4]

Significant food effect;
administration with
food is required to
maximize
bioavailability.[1][5]

Increased flexibility for
patients and
potentially better
adherence.

Pharmacokinetic

Less pharmacokinetic

Higher

pharmacokinetic

More consistent drug

Variability variability.[1][3] variability.[1][3] exposure.
Requires refrigeration
Room temperature until dispensing and is  Improved logistical
Stability stable; does not sensitive to high feasibility, especially
require refrigeration. temperatures, with in resource-limited
[6] clumping observed at settings.
45°C.[1]
Reduced pill burden Higher pill burden Enhanced patient
] (e.g., 4 tablets daily (e.g., 6 capsules daily  convenience and
Pill Burden

for the recommended
adult dose).[2]

for the recommended

adult dose).

potential for better

adherence.

Patient Preference

Generally preferred by

patients.

Less preferred
compared to the tablet

formulation.

Improved patient
satisfaction and

tolerability.

Pharmacokinetic Data

Bioequivalence studies have established that the tablet formulation is comparable to the soft-

gel capsule when administered with food. A significant advantage of the tablet is its reduced
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food effect.

Impact of Food on Bioavailability (Lopinavir)

The following table illustrates the more pronounced effect of a moderate-fat meal on the
bioavailability of the soft-gel capsule compared to the tablet formulation.

Increase with Moderate-Fat

Formulation Parameter

Meal
Tablet Cmax 17.6%
AUC 26.9%
Soft-Gel Capsule Cmax 32.3%
AUC 61.5%

Data sourced from a clinical pharmacology review by the FDA.[4]

Bioequivalence of a Generic Tablet Formulation

The following pharmacokinetic parameters were reported in a bioequivalence study of a
generic lopinavir/ritonavir 200 mg/50 mg film-coated tablet compared to the reference product
(Kaletra® tablets) under fasted conditions. This data provides an example of the
pharmacokinetic profile of the tablet formulation.

Lopinavir Pharmacokinetic Parameters (Fasted State)

Reference Product (Mean *

Parameter Test Product (Mean + SD)

SD)
AUCO-t (ng.h/mL) 67584.15 + 28511.19 69234.82 + 26757.10
Cmax (ng/mL) 8581.48 + 2768.13 8720.04 + 2649.38
Tmax (h) (median, range) 4.00 (2.00 - 6.00) 4.00 (1.00 - 6.00)

Ritonavir Pharmacokinetic Parameters (Fasted State)
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Reference Product (Mean *

Parameter Test Product (Mean * SD) sD)

AUCO-t (ng.h/mL) 4710.27 + 4108.51 4862.08 + 4496.18
Cmax (ng/mL) 771.61 + 626.06 777.67 £675.29
Tmax (h) (median, range) 4.00 (1.33 - 6.00) 4.00 (1.67 - 6.00)

Based on a bioequivalence study of a generic tablet formulation.

Experimental Protocols
Bioequivalence Study Protocol

The following outlines a typical bioequivalence study design for lopinavir/ritonavir
formulations.

Study Design: A randomized, open-label, two-period, two-sequence, single-dose, crossover
study.

Subjects: Healthy adult volunteers.

Treatments:

o Test Product: Lopinavir/Ritonavir tablet.

o Reference Product: Lopinavir/Ritonavir soft-gel capsule.

Administration: A single oral dose of the assigned formulation, typically after an overnight fast
or a standardized high-fat meal. A washout period of at least 7 days separates the two
treatment periods.

Blood Sampling: Serial blood samples are collected at predefined time points before and
after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).

Bioanalytical Method: Plasma concentrations of lopinavir and ritonavir are determined using
a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-
MS/MS) method.
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o Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using
non-compartmental methods:

[e]

Area under the plasma concentration-time curve from time zero to the last measurable
concentration (AUCO-t).

[e]

Area under the plasma concentration-time curve extrapolated to infinity (AUCO-).

o

Maximum observed plasma concentration (Cmax).

[¢]

Time to reach maximum plasma concentration (Tmax).

 Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means
(test/reference) for log-transformed AUC and Cmax are calculated. Bioequivalence is
concluded if the 90% confidence intervals fall within the acceptance range of 80-125%.

Dissolution Testing Protocol

o Apparatus: USP Apparatus 2 (Paddle).

o Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer (pH 6.8),
containing a surfactant (e.g., 1% w/v Tween 80) to ensure sink conditions for the poorly
water-soluble drugs.

e Temperature: 37 = 0.5 °C.
o Paddle Speed: 50 rpm.

o Sampling Times: Samples are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30,
45, and 60 minutes).

e Analytical Method: The amount of lopinavir and ritonavir dissolved is quantified using a
validated HPLC method.

Visualizations
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Caption: Workflow of a typical crossover bioequivalence study.
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Caption: Workflow for in vitro dissolution testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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